

In-Depth Technical Guide to Bicalutamide-d5: Properties and Bioanalytical Applications

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Compound of Interest

Compound Name: Bicalutamide-d5

Cat. No.: B15137100

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the deuterated analogue of Bicalutamide, **Bicalutamide-d5**. It details its chemical properties and its critical role as an internal standard in the quantitative bioanalysis of Bicalutamide, a non-steroidal anti-androgen used in the treatment of prostate cancer.

Core Chemical and Physical Data

Bicalutamide-d5 is a stable isotope-labeled version of Bicalutamide. The incorporation of deuterium atoms results in a higher molecular weight, which allows for its differentiation from the unlabeled parent compound in mass spectrometric analysis. This property is fundamental to its application as an internal standard in pharmacokinetic and bioequivalence studies.

Property	Value	Source
CAS Number	2140305-19-5	[1] [2] [3]
Molecular Formula	C18H9D5F4N2O4S	[1] [3]
Molecular Weight	~435.4 g/mol	[1] [3]
Parent Compound	Bicalutamide	
Typical Application	Internal Standard in Bioanalytical Methods	

Note: Some sources may cite alternative molecular formulas (e.g., C₁₈H₁₁D₃F₄N₂O₄S or C₁₈H₅D₉F₄N₂O₄S) under the same CAS number. The -d₅ designation most accurately corresponds to the replacement of five hydrogen atoms with deuterium.

The Role of Bicalutamide-d₅ in Quantitative Bioanalysis

In drug development and clinical research, the accurate quantification of drug concentrations in biological matrices such as plasma is paramount. The use of a stable isotope-labeled internal standard, such as **Bicalutamide-d₅**, is the gold standard for liquid chromatography-mass spectrometry (LC-MS/MS) based bioanalytical methods. The internal standard is added to samples at a known concentration at the beginning of the sample preparation process. It co-elutes with the analyte (Bicalutamide) and experiences similar extraction recovery and ionization effects in the mass spectrometer. By comparing the detector response of the analyte to that of the internal standard, precise and accurate quantification can be achieved, compensating for potential variations during sample processing.

Experimental Protocol: Quantification of Bicalutamide in Human Plasma using a Deuterated Internal Standard

While a specific, published protocol detailing the use of **Bicalutamide-d₅** was not identified in the available literature, a representative experimental methodology can be constructed based on established bioanalytical methods for Bicalutamide and the principles of using a deuterated internal standard. The following is a model protocol.

1. Materials and Reagents

- Bicalutamide reference standard
- **Bicalutamide-d₅** (internal standard)
- Human plasma (with anticoagulant)
- Acetonitrile (HPLC grade)

- Methanol (HPLC grade)
- Formic acid (LC-MS grade)
- Ultrapure water

2. Preparation of Stock and Working Solutions

- Primary Stock Solutions (1 mg/mL): Prepare separate stock solutions of Bicalutamide and **Bicalutamide-d5** in methanol.
- Working Standard Solutions: Serially dilute the Bicalutamide stock solution with a 50:50 mixture of acetonitrile and water to prepare a series of working standard solutions for the calibration curve.
- Internal Standard Working Solution: Dilute the **Bicalutamide-d5** stock solution with the same diluent to a final concentration suitable for spiking into plasma samples.

3. Sample Preparation (Protein Precipitation)

- Aliquot 100 μ L of human plasma (blank, calibration standard, or study sample) into a microcentrifuge tube.
- Add 10 μ L of the **Bicalutamide-d5** internal standard working solution to each tube (except for the blank matrix).
- Vortex briefly to mix.
- Add 300 μ L of acetonitrile to precipitate plasma proteins.
- Vortex vigorously for 1 minute.
- Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
- Transfer the supernatant to a clean tube or a 96-well plate.
- Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

- Reconstitute the residue in 200 μ L of the mobile phase.
- Inject a portion of the reconstituted sample into the LC-MS/MS system.

4. LC-MS/MS Conditions

Parameter	Condition
LC System	Agilent 1200 Series or equivalent
Column	C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 μ m)
Mobile Phase A	0.1% Formic acid in water
Mobile Phase B	0.1% Formic acid in acetonitrile
Gradient	Optimized for separation of Bicalutamide from matrix components
Flow Rate	0.4 mL/min
Column Temperature	40°C
Injection Volume	5 μ L
MS System	Triple quadrupole mass spectrometer
Ionization Mode	Electrospray Ionization (ESI), Positive
MRM Transitions	Bicalutamide: $[M+H]^+ \rightarrow$ fragment ion Bicalutamide-d5: $[M+H]^+ \rightarrow$ fragment ion
Collision Energy	Optimized for each transition
Dwell Time	100 ms

The specific MRM (Multiple Reaction Monitoring) transitions and collision energies would need to be optimized for the specific mass spectrometer being used.

Data Presentation and Analysis

The concentration of Bicalutamide in the unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations. A linear regression model is then applied to determine the concentrations in the study samples.

Logical Workflow for Bioanalytical Sample Analysis

The following diagram illustrates the typical workflow for the quantification of an analyte in a biological matrix using an internal standard with LC-MS/MS.



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Caption: Bioanalytical workflow using an internal standard.

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